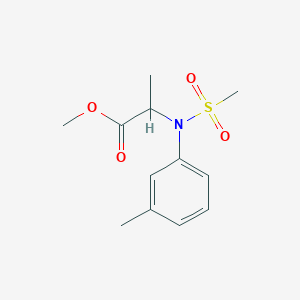

Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate

Description

Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate is a synthetic alaninate ester featuring a methylsulfonyl group and a 3-methylphenyl substituent. The methylsulfonyl moiety may enhance stability and biological activity by acting as an electron-withdrawing group, while the 3-methylphenyl substituent could influence lipophilicity and target binding .

Properties

IUPAC Name |

methyl 2-(3-methyl-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-6-5-7-11(8-9)13(18(4,15)16)10(2)12(14)17-3/h5-8,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERYXAZSHAQKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(C)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylphenylamine and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Formation of Intermediate: The reaction between 3-methylphenylamine and methylsulfonyl chloride forms an intermediate sulfonamide.

Coupling with Alanine: The intermediate is then coupled with alanine methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

Medicine: Possible applications as an antimicrobial agent.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The compound may bind to the active site of enzymes involved in folic acid synthesis, thereby inhibiting their activity.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl/Carbonyl Groups

a) Methyl-N-(3,4-dichloroisothiazole-5-carbonyl)-N-(3-methylphenyl)-(RS)-alaninate (2b)

- Structure : Replaces the methylsulfonyl group with a 3,4-dichloroisothiazole-5-carbonyl group.

- Synthesis : Achieved 90% yield as a colorless oil, indicating efficient synthetic routes for N-phenyl alaninates with heterocyclic substituents .

- Activity: Likely exhibits fungicidal properties due to the isothiazole ring, which is known to disrupt pathogen metabolism.

b) Methyl 3,3,3-trifluoro-N-(methylsulfonyl)-2-(2-thienyl)alaninate (OC099)

- Structure : Features a trifluoro substituent and a thienyl group instead of the 3-methylphenyl group.

c) Valifenalate (Valinamide carbamate)

- Structure : Contains a carbamate group and a chlorophenyl substituent instead of sulfonyl.

- Mode of Action : Inhibits fungal cell wall synthesis by targeting all growth stages of pathogens, contrasting with sulfonyl-based compounds that may act via enzyme inhibition .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3-methylphenyl group in the target compound likely offers intermediate lipophilicity compared to polar methoxy (e.g., 1j, 1k) or electron-deficient trifluoromethyl (1l) substituents .

- Synthesis Efficiency : Analogs like 1l (96% yield) and 2b (90% yield) demonstrate that N-aryl alaninates can be synthesized efficiently, suggesting feasibility for the target compound .

Biological Activity

Methyl N-(3-methylphenyl)-N-(methylsulfonyl)alaninate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C12H15NO4S

- Molecular Weight : 287.32 g/mol

The compound features a methylsulfonyl group, which is known to enhance solubility and biological activity in various contexts.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl and sulfonyl groups can significantly affect the compound's biological properties.

Table 1: Summary of SAR Findings

| Compound Variant | Modification | Biological Activity | MIC (µM) |

|---|---|---|---|

| Original | - | Antimycobacterial | 2.5 |

| Variant A | 4-Methyl | Enhanced cytotoxicity | 1.8 |

| Variant B | 3-Chloro | Reduced activity | 5.0 |

Antimycobacterial Activity

Recent studies have demonstrated the effectiveness of this compound against Mycobacterium tuberculosis (Mtb). The compound exhibited a minimum inhibitory concentration (MIC) of 2.5 µM, indicating substantial antimycobacterial properties. In vitro tests showed that it retained activity against drug-resistant strains, making it a candidate for further development in tuberculosis treatment .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, revealed that the compound has a favorable safety profile with an IC50 value greater than 50 µM, suggesting low toxicity at therapeutic concentrations .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells. It is believed to disrupt cellular processes by inhibiting key enzymes involved in bacterial metabolism and replication.

Case Studies

- In Vitro Efficacy Against Mtb : A study utilized a glycerol-alanine-salts medium supplemented with Tween 80 and iron to assess the compound's efficacy against Mtb. The results indicated that not only did it inhibit bacterial growth effectively, but it also demonstrated metabolic stability .

- In Vivo Pharmacokinetics : In mouse models infected with Mtb, the compound was administered orally, achieving significant plasma concentrations above its MIC for over 24 hours. This prolonged exposure suggests potential for effective treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.